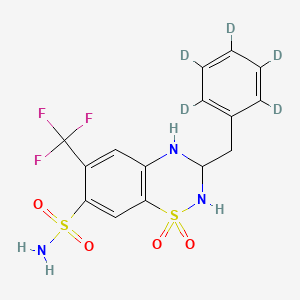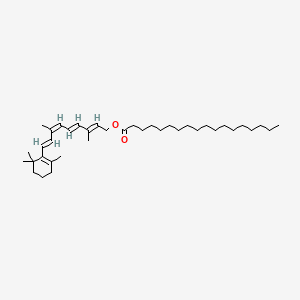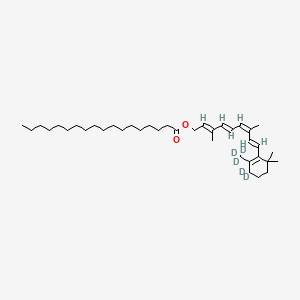
Rac-Bendroflumethiazide-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Bendroflumethiazide-d5: is a stable isotope-labeled compound used primarily in scientific research. It is a diuretic and antihypertensive agent, similar to its non-labeled counterpart, Bendroflumethiazide. The compound is often used in pharmacokinetic studies to trace the metabolic pathways and distribution of Bendroflumethiazide in biological systems .
Applications De Recherche Scientifique
rac Bendroflumethiazide-d5 is widely used in scientific research for various applications:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Bendroflumethiazide in biological systems.
Drug Development: Helps in understanding the pharmacodynamics and pharmacokinetics of new drug formulations.
Biological Research: Used in studies involving the renal system and blood pressure regulation.
Industrial Applications: Employed in the development of new diuretic and antihypertensive agents .
Mécanisme D'action
Target of Action
Rac Bendroflumethiazide-d5, a deuterium-labeled form of Bendroflumethiazide , primarily targets the sodium-chloride cotransporter (Na-Cl cotransporter) in the distal convoluted tubules of the kidneys . This cotransporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream.
Mode of Action
Rac Bendroflumethiazide-d5 acts as a diuretic by inhibiting the Na-Cl cotransporter . This inhibition results in a decrease in the reabsorption of sodium and chloride ions . Consequently, more of these ions are excreted in the urine, leading to an increase in urine production .
Biochemical Pathways
The primary biochemical pathway affected by Rac Bendroflumethiazide-d5 is the sodium and chloride reabsorption pathway in the kidneys . By inhibiting the Na-Cl cotransporter, the compound disrupts this pathway, leading to increased excretion of sodium, chloride, and water in the urine . This diuretic effect can lead to a decrease in blood volume and a reduction in blood pressure .
Pharmacokinetics
Rac Bendroflumethiazide-d5 is well absorbed from the gastrointestinal tract . It is excreted in the urine, mainly by tubular secretion . The maximum effect of the compound is observed at about 4-6 hours after administration, with a duration of action of 8-12 hours .
Result of Action
The primary result of Rac Bendroflumethiazide-d5’s action is the increased excretion of sodium, chloride, and water in the urine . This leads to a decrease in blood volume and a reduction in blood pressure . The compound’s diuretic effect makes it useful in the treatment of conditions like hypertension and edema .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac Bendroflumethiazide-d5 involves the incorporation of deuterium atoms into the Bendroflumethiazide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of rac Bendroflumethiazide-d5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in specialized facilities equipped to handle stable isotopes and ensure compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
rac Bendroflumethiazide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrochlorothiazide: Another thiazide diuretic with similar diuretic and antihypertensive properties.
Chlorothiazide: A thiazide diuretic used for similar indications.
Metolazone: A thiazide-like diuretic with a longer duration of action
Uniqueness
rac Bendroflumethiazide-d5 is unique due to its stable isotope labeling, which allows for precise tracing in pharmacokinetic studies. This feature makes it particularly valuable in research settings where understanding the metabolic fate of the compound is crucial .
Propriétés
IUPAC Name |
1,1-dioxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWIHXWEUNVBIY-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747085 |
Source


|
| Record name | 1,1-Dioxo-3-[(~2~H_5_)phenylmethyl]-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330183-13-5 |
Source


|
| Record name | 1,1-Dioxo-3-[(~2~H_5_)phenylmethyl]-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)




![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)
![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)
![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)

![(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B589244.png)
